molecular formula C17H28N4O B1418857 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline CAS No. 761440-75-9

2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

Cat. No.: B1418857
CAS No.: 761440-75-9
M. Wt: 304.4 g/mol
InChI Key: WDQZQPCYVLHWRA-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C17H28N4O and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) . These enzymes are crucial for cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these enzymes, this compound can disrupt these pathways, leading to the suppression of cancer cell growth.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting EGFR and ALK, it can prevent the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to reduced cancer cell growth and increased apoptosis (programmed cell death).

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of EGFR and ALK, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the transmission of growth and survival signals within the cell. Additionally, this compound can induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of cancer cell growth and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits cancer cell growth without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted from the body. The interaction of this compound with specific enzymes and cofactors can influence metabolic flux and metabolite levels, affecting its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound within target cells, ensuring its effective distribution to sites of action. The compound’s localization and accumulation can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization to these sites allows it to interact with target biomolecules and exert its inhibitory effects on EGFR and ALK, leading to the suppression of cancer cell growth.

Properties

IUPAC Name

2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-19-9-11-21(12-10-19)14-5-7-20(8-6-14)15-3-4-16(18)17(13-15)22-2/h3-4,13-14H,5-12,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQZQPCYVLHWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672152
Record name 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761440-75-9
Record name 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The a solution of 1-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine (0.3 g, 0.90 mmol) in 10 mL of ethanol purged with argon was added 10% Palladium on carbon (0.060 g). The hydrogenation was finished under 30 psi after 4 h. The mixture was passed through Celite to a flask containing HCl in ethanol. Concentration of the filtrate gave the final product (0.15 g, 88% yield). MS/ES+: m/z=334.
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Yield
88%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a Paar bottle (250 mL) was added 10% Palladium on Carbon (50% Wet) followed by a solution of 1-[1-(3-Methoxy-4-nitro-phenyl)-piperidin-4-yl]-4-methyl-piperazine (0.90 g, 0.0027 mol) in 2:1 Ethyl acetate:Methanol (100 mL). The mixture was degassed and charged with Hydrogen (50 psi). The reaction was shaken until equilibrium had been reached. A total of 25 psi of Hydrogen was adsorbed. The mixture was degassed and kept under an atmosphere of Nitrogen. The suspension was filtered through a plug of diatomaceous earth and rinsed with dichloromethane. The filtrate was evaporated to yield a light purple solid 2-Methoxy-4-[4-(4-methyl-piperazin-1-yl)-piperidin-1-yl]-phenylamine. (0.82 g). mp=94-99° C. 1H NMR (400 MHz, CDCl3, δ, ppm): 6.63 (d, 1H, J=8.3 Hz), 6.52 (d, 1H, J=1.5 Hz), 6.44-6.39 (m, 1H), 3.83 (s, 3H), 3.75-3.25 (m, 4H), 2.80-2.25 (m, 14H), 1.96-1.87 (m, 2H), 1.78-1.65 (m, 2H). LC/MS=305.16 (MH)+
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.